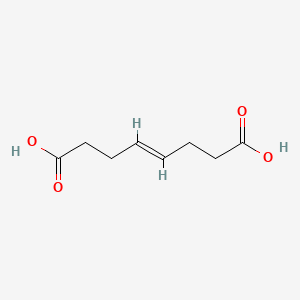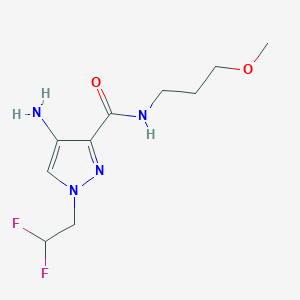
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of thiazolylcoumarins and has a molecular formula of C20H12N2O2S. In
Scientific Research Applications
Synthesis Methods
Two-Component Synthesis Approach : A study by Saeed et al. (2013) detailed a two-component synthesis method for a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones. This efficient process utilized 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and various substituted anilines, with structures confirmed via elemental analyses and spectroscopy methods including UV-vis, FTIR, and NMR (Saeed, Arif, Irfan, & Bolte, 2013).
One-Pot Tandem Method Under Green Conditions : Kavitha et al. (2019) described an expedient one-pot tandem method for synthesizing these compounds. This environmentally friendly approach utilized biosynthetically prepared l-proline and poly(ethylene) glycol-600 as a catalyst and reaction media, respectively, making the process simple, rapid, and industrially viable (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
Biological Activities and Applications
Antimicrobial Activity : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative that exhibited significant antimicrobial activity. This compound was also tested for its application in antimicrobial polyurethane coating, showing potential for use in protective surfaces (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Synthesis of Novel Derivatives with Biological Activity : Behrami and Dobroshi (2019) reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of antibacterial activity against various bacterial strains. These compounds were characterized using advanced analytical methods (Behrami & Dobroshi, 2019).
Potential in Antifungal Treatments : Al-Amiery, Kadhum, and Mohamad (2012) synthesized new coumarins that showed significant antifungal activities, confirmed through density functional theory (DFT) calculations (Al-Amiery, Kadhum, & Mohamad, 2012).
Application in Detecting Heavy Metals : Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions, demonstrating its application in living cells. The study highlights the potential of such compounds in environmental and biological monitoring (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Mechanism of Action
Target of Action
A structurally similar compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, is known to be a potent activator of ampk . AMPK is considered a high-value target for metabolic disorders .
Mode of Action
The similar compound mentioned above, activator-3, is known to enhance ampk phosphorylation by upstream kinase lkb1 and protect the ampk complex against dephosphorylation by pp2c . It interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
Activation of AMPK leads to the replenishment of ATP and cellular energy balance by down-regulating ATP-consuming processes and accelerating ATP generation processes .
Pharmacokinetics
The similar compound, activator-3, displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .
Result of Action
The similar compound, activator-3, when orally administered to rats fed a high sucrose diet (hsd), significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight .
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWBPQGLFDFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

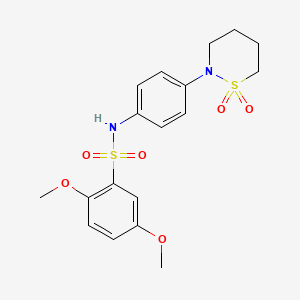

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771652.png)

![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)
![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)
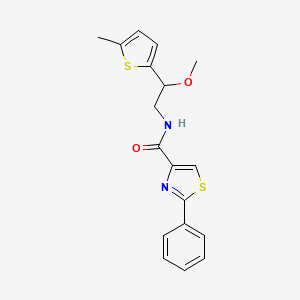
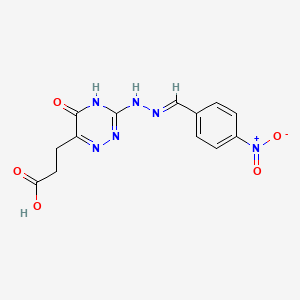
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)
![1H-Benzimidazol-4-yl-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B2771667.png)
